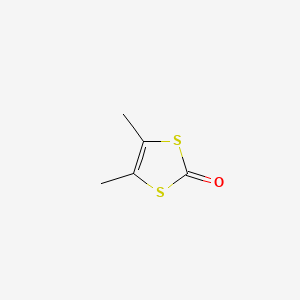

4,5-Dimethyl-1,3-dithiol-2-one

Description

BenchChem offers high-quality 4,5-Dimethyl-1,3-dithiol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethyl-1,3-dithiol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-dithiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS2/c1-3-4(2)8-5(6)7-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXYRSCGWFWNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)S1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964337 | |

| Record name | 4,5-Dimethyl-2H-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49675-88-9 | |

| Record name | 1,3-Dithiol-2-one, 4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049675889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-2H-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Dimethyl-1,3-dithiol-2-one: Technical Guide & Synthetic Protocols

This guide serves as a definitive technical reference for 4,5-Dimethyl-1,3-dithiol-2-one , a critical heterocyclic building block. While often overshadowed by its oxygen-analog (the pharmaceutical prodrug moiety DMDO), this sulfur-based scaffold is the linchpin for synthesizing organic superconductors (tetrathiafulvalenes) and bioinorganic metallodithiolene complexes.

Primary CAS: 49675-88-9 Molecular Formula: C₅H₆OS₂ Molecular Weight: 146.23 g/mol IUPAC Name: 4,5-Dimethyl-1,3-dithiol-2-one[1][2][3]

Executive Summary: The Sulfur vs. Oxygen Distinction

Crucial Note for Drug Development Professionals: It is imperative to distinguish this compound from 4,5-dimethyl-1,3-dioxol-2-one (DMDO) .

-

DMDO (Oxygen Analog): Widely used as a prodrug moiety (e.g., Olmesartan medoxomil) to improve oral bioavailability via esterase hydrolysis.

-

Dithiol-2-one (Sulfur Analog - This Guide): Primarily a precursor for organic electronics (TMTTF) and metallodrugs (dithiolene ligands). It does not function as a standard prodrug promoiety due to the stability of the C=S/C-S bonds against typical esterases, but rather serves as a "masked" dithiolene for bioinorganic modeling and coordination chemistry.

Chemical Identity & Structural Analysis

The compound features a planar 1,3-dithiole ring fused with a carbonyl group. Its reactivity is dominated by two vectors:

-

Carbonyl Electrophilicity: The C=O group is stable but can be attacked by nucleophiles or removed/coupled to form alkenes (tetrathiafulvalenes).

-

Masked Dithiolene Character: Under basic conditions, the ring opens to generate the cis-1,2-dithiolate dianion, a "non-innocent" ligand essential for mimicking molybdoenzyme active sites (e.g., xanthine oxidase).

Quantitative Properties Table

| Property | Value | Note |

| Melting Point | 32–35 °C | Low MP; often solidifies in condensers during distillation. |

| Boiling Point | ~80 °C at 0.5 mmHg | Volatile under high vacuum. |

| Solubility | High: DCM, CHCl₃, Hexanes | Poor solubility in water. |

| Appearance | Off-white to pale yellow needles | Darkens upon oxidation/exposure to light. |

| NMR (¹H) | δ 2.15–2.20 (s, 6H) | Singlet for equivalent methyl groups. |

Synthetic Routes & Causality

The synthesis of 4,5-dimethyl-1,3-dithiol-2-one must avoid the use of highly toxic phosgene or expensive organometallics. The industry-standard "Organic Syntheses" route (Chandrasekaran et al.) is preferred for its scalability and safety profile.

Mechanism of Action[4][5][6]

-

Nucleophilic Substitution: Potassium xanthate attacks 3-bromo-2-butanone.[4] The choice of O-isopropyl xanthate over ethyl xanthate is deliberate; the bulky isopropyl group facilitates the subsequent acid-catalyzed elimination/cyclization more cleanly.

-

Acid-Catalyzed Cyclization: Concentrated H₂SO₄ induces the cyclization of the xanthate intermediate. This step is sensitive to temperature; overheating causes polymerization (tar formation).

Visualization: Synthetic Pathway

The following diagram illustrates the conversion from bromoketone to the dithiolone core.[5]

Caption: Two-step synthesis via xanthate intermediate. The isopropyl group acts as a leaving group during the acid-catalyzed ring closure.

Experimental Protocols

Safety Warning: Carbon disulfide (CS₂) derivatives and thiols are malodorous and potentially toxic. All operations must be performed in a well-ventilated fume hood.

Protocol A: Synthesis of O-Isopropyl S-3-Oxobutan-2-yl Dithiocarbonate

-

Reagents: 3-Bromo-2-butanone (1.0 equiv), Potassium O-isopropyl xanthate (1.1 equiv).

-

Setup: 500 mL round-bottom flask, ice bath, magnetic stirring.

-

Procedure:

-

Dissolve potassium O-isopropyl xanthate in water/acetone (1:1 v/v). Cool to 0°C.[3][6]

-

Add 3-bromo-2-butanone dropwise over 30 minutes. The reaction is exothermic; maintain T < 10°C to prevent side reactions.

-

Stir for 2 hours at room temperature.

-

Workup: Extract with diethyl ether (3x). Wash combined organics with water and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Result: Yellow oil (Intermediate). Use directly in the next step.

-

Protocol B: Cyclization to 4,5-Dimethyl-1,3-dithiol-2-one

-

Reagents: Intermediate from Protocol A, Concentrated H₂SO₄ (5.0 equiv).

-

Setup: 3-neck flask, internal thermometer, addition funnel.

-

Procedure:

-

Cool H₂SO₄ to 0°C.

-

Add the xanthate intermediate dropwise. Critical: Do not allow temperature to exceed 5°C. Higher temperatures favor charring.

-

After addition, stir for 30 minutes at 0°C, then pour the mixture onto crushed ice (slowly!).

-

Isolation: The product may precipitate as a solid or oil. Extract with DCM.

-

Purification: Vacuum distillation is the gold standard.

-

Note: The product (MP ~32°C) will solidify in the condenser. Use a heat gun gently on the condenser water jacket (or turn off cooling water briefly) to melt the distillate into the receiving flask.

-

-

Yield: ~80-85%.

-

Applications in Research & Development

A. Organic Electronics: TMTTF Synthesis

The compound is the direct precursor to Tetramethyltetrathiafulvalene (TMTTF) , a cornerstone of Bechgaard salts (organic superconductors).

-

Method: Phosphite-mediated coupling.

-

Reagent: Triethyl phosphite or Triphenyl phosphite.

-

Conditions: Reflux (neat or in toluene). The phosphite acts as a desulfurizing/deoxygenating agent, coupling two dithiolone units via a carbene intermediate.

B. Bioinorganic Chemistry: Metallodithiolenes

For drug development professionals working on metallopharmaceuticals or enzyme inhibitors, this scaffold provides a "protected" dithiolene ligand.

-

Deprotection: Treatment with base (KOH/MeOH) generates the dithiolate dianion.

-

Reversibility: Uniquely, this ring-opening is reversible upon acidification, allowing for pH-switched ligand release.

-

Target: Synthesis of M(dmCt)₂ complexes (M = Ni, Pd, Pt), which serve as models for the Molybdenum Cofactor (Moco) found in sulfite oxidase and xanthine oxidase.

Visualization: Reactivity Logic

Caption: Divergent reactivity pathways: Base hydrolysis yields ligands for coordination chemistry; Phosphite coupling yields TTF cores for materials science.

References

-

Chandrasekaran, P., & Donahue, J. P. (2009).[7][8][9] Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. Organic Syntheses, 86, 333.

-

Nielsen, M. B., et al. (2004). Tetrathiafulvalenes as Building Blocks in Supramolecular Chemistry. Chemical Reviews, 104(11), 5489-5558.

-

Cermak, J., et al. (2015). The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. Chemical Communications, 51, 6594-6597.

-

Misra, R., et al. (2018). Dithiolene-based metal complexes for materials and biological applications.[10] Dalton Transactions, 47, 1371-1389.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4,5-dimethyl-1,3-diselenol-2-one | CAS#:80623-57-0 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cas Landing [thermofisher.com]

- 5. lookchem.com [lookchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

Solubility and stability of 4,5-Dimethyl-1,3-dithiol-2-one in common solvents

An In-depth Technical Guide to the Solubility and Stability of 4,5-Dimethyl-1,3-dithiol-2-one

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 4,5-Dimethyl-1,3-dithiol-2-one. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental chemical principles and data from structurally analogous compounds to establish a robust theoretical framework of its properties. Crucially, this guide equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols to empirically determine and validate the solubility and stability profiles of this compound. The methodologies described are designed as self-validating systems to ensure scientific integrity and reproducibility, making this a vital resource for any laboratory working with this or similar heterocyclic compounds.

Introduction and Molecular Overview

4,5-Dimethyl-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆OS₂. Its structure features a five-membered dithiole ring with two methyl substituents and a carbonyl group. This compound and its derivatives are of significant interest in various fields of chemistry. Notably, it serves as a precursor, or a "masked form," for the dimethyldithiolene ligand, which is crucial in coordination chemistry and materials science. The liberation of the ligand can be achieved through base-catalyzed hydrolysis, a key insight into its chemical reactivity.[1]

Understanding the solubility and stability of 4,5-Dimethyl-1,3-dithiol-2-one is paramount for its effective use in synthesis, formulation, and application. Solubility dictates the choice of appropriate solvent systems for reactions and purifications, while stability determines suitable storage conditions and potential incompatibilities. This guide will first establish a predicted profile for these properties based on structural analysis and then provide detailed methodologies for their experimental verification.

| Property | Value | Source |

| IUPAC Name | 4,5-dimethyl-1,3-dithiol-2-one | - |

| Molecular Formula | C₅H₆OS₂ | - |

| Molecular Weight | 146.23 g/mol | - |

| CAS Number | 3356-65-8 | - |

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The solubility of an organic compound is primarily governed by its polarity relative to the solvent. The principle of "like dissolves like" provides a strong predictive foundation. The structure of 4,5-Dimethyl-1,3-dithiol-2-one contains both polar and non-polar regions:

-

Polar Moieties: The carbonyl group (C=O) is highly polar and can act as a hydrogen bond acceptor. The two sulfur atoms, being more electronegative than carbon, introduce some polarity.

-

Non-Polar Moieties: The two methyl groups (-CH₃) and the carbon-carbon double bond form a non-polar hydrocarbon backbone.

This duality suggests that the compound will exhibit a range of solubilities. Its overall polarity is moderate, leading to the following predictions.

Predicted Solubility in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | Moderate to High | The non-polar hydrocarbon portion of the molecule will interact favorably with these solvents via van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | These solvents possess a dipole moment that can effectively solvate the polar carbonyl group, while also being compatible with the non-polar regions. |

| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | While the carbonyl group can accept hydrogen bonds, the molecule lacks a hydrogen bond donor. The significant non-polar character from the methyl groups and the dithiole ring will limit its interaction with highly polar, hydrogen-bonding solvents like water.[2] |

Experimental Determination of Solubility

The following protocols provide a systematic approach to first screen for and then accurately quantify the solubility of 4,5-Dimethyl-1,3-dithiol-2-one.

Part A: Protocol for Qualitative Solubility Screening

This rapid method helps to quickly categorize the compound's solubility and inform the selection of solvents for quantitative analysis.

Methodology:

-

Preparation: Add approximately 10 mg of 4,5-Dimethyl-1,3-dithiol-2-one to a small test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent to the tube.

-

Agitation: Vigorously vortex or shake the test tube for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Addition: If the compound is insoluble or partially soluble, add another 0.5 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 3 mL.

Part B: Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[3][4] It ensures that the solvent is fully saturated with the compound at a specific temperature.

Causality Behind the Method: The core principle is to create a saturated solution in equilibrium with an excess of the solid solute. By maintaining a constant temperature and allowing sufficient time for equilibration, the measured concentration of the dissolved compound in the supernatant represents its true solubility under those conditions. Subsequent analysis by a validated quantitative method like HPLC ensures accuracy.

Methodology:

-

Sample Preparation: Add an excess amount of 4,5-Dimethyl-1,3-dithiol-2-one (e.g., 20-30 mg, ensuring solid is visible after equilibration) to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 2 mL).

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the undissolved solid to settle. For fine suspensions, centrifugation at the same temperature is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration into the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a validated HPLC method with a calibration curve to determine the precise concentration.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Predicted Stability Profile and Degradation Pathways

The chemical stability of 4,5-Dimethyl-1,3-dithiol-2-one is dictated by the functional groups within its structure. The cyclic thiocarbonate moiety is the most likely site of reactivity.

A. Hydrolytic Stability

The ester-like linkage within the dithiole ring is susceptible to hydrolysis. Thioesters and related compounds are known to hydrolyze to a carboxylic acid and a thiol.[5][6] The rate of this reaction is highly dependent on pH.

-

Acidic Conditions (pH < 7): Hydrolysis is expected to be slow. The reaction would be catalyzed by H⁺, but the low nucleophilicity of water at acidic pH will limit the rate.

-

Neutral Conditions (pH ≈ 7): Spontaneous hydrolysis is likely to be very slow.

-

Basic Conditions (pH > 7): The compound is predicted to be highly unstable . The hydroxide ion (OH⁻) is a strong nucleophile that will readily attack the electrophilic carbonyl carbon, leading to rapid ring-opening. This is supported by literature indicating that the analogous 4,5-dimethyl-1,3-dioxol-2-one is liberated by "straightforward base hydrolysis".[1] The likely degradation products would be carbon dioxide, hydrogen sulfide, and 2-mercapto-3-butanone, or further reaction products thereof.

B. Thermal Stability

Sulfur-containing heterocycles can exhibit varied thermal stability.[7] Without experimental data, it is prudent to assume moderate thermal stability. Potential decomposition pathways at elevated temperatures could include:

-

Decarbonylation: Loss of the carbonyl group as carbon monoxide (CO).

-

Ring Fragmentation: Cleavage of the C-S or S-S bonds, which are generally weaker than C-C or C-O bonds. This could lead to the formation of volatile sulfur compounds and polymeric material.

C. Photochemical Stability

Many organic molecules containing carbonyl groups and heteroatoms can absorb UV radiation, which can lead to photochemical degradation. The dithiole moiety may be susceptible to photolytic cleavage. It is recommended to handle the compound in amber vials and protect it from direct light, especially when in solution, pending experimental verification.

D. Oxidative Stability

The sulfur atoms in the dithiole ring are in a relatively low oxidation state and could be susceptible to oxidation by strong oxidizing agents, potentially forming sulfoxides or sulfones.[8] Standard laboratory conditions in the absence of oxidizing agents are unlikely to cause significant degradation.

Experimental Assessment of Chemical Stability

A forced degradation (stress testing) study is the definitive method for assessing the intrinsic stability of a compound.[9][10] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for this analysis, as it must be able to separate the parent compound from all significant degradants.

Causality Behind the Method: The goal of forced degradation is to generate a degradation level of 5-20% of the parent compound. This is sufficient to produce detectable degradation products without completely consuming the parent peak, allowing for the demonstration of analytical method specificity and the elucidation of degradation pathways.

Methodology: Forced Degradation and HPLC Analysis

-

Prepare Stock Solution: Prepare a stock solution of 4,5-Dimethyl-1,3-dithiol-2-one in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or THF).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature and sample at short intervals (e.g., 5, 15, 60 minutes) due to predicted high instability. Neutralize samples with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution (and the solid compound) in a temperature-controlled oven (e.g., 80 °C).

-

Photolytic Degradation: Expose the stock solution in a photostable container (e.g., quartz) to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

-

-

HPLC Analysis:

-

Develop an HPLC method (typically reverse-phase with a C18 column) that can resolve the parent peak from any new peaks that appear under stress conditions. A gradient elution method is often required.

-

Use a photodiode array (PDA) detector to assess peak purity and identify the optimal detection wavelength.

-

Analyze all stressed samples, along with an unstressed control sample, at each time point.

-

-

Data Interpretation:

-

Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control.

-

Ensure mass balance is conserved (the sum of the parent compound and all degradation products should be close to 100%).

-

The appearance of new, well-resolved peaks confirms that the method is "stability-indicating."

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. scielo.br [scielo.br]

- 5. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Thioester - Wikipedia [en.wikipedia.org]

- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. database.ich.org [database.ich.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of Organic Conductors: A Technical Guide to the Role of 4,5-Dimethyl-1,3-dithiol-2-one

Introduction: The Promise of Molecular Metals

In the realm of materials science, the pursuit of organic molecules that exhibit the electrical conductivity of metals remains a compelling frontier. These "molecular metals" or organic conductors offer a unique combination of properties, including tunable electronic characteristics, lighter weight, and greater flexibility compared to their inorganic counterparts.[1] At the heart of many of these materials lies the tetrathiafulvalene (TTF) core, a planar, electron-rich molecule capable of forming stable radical cations.[2][3] The stacking of these molecules in a crystalline lattice facilitates the formation of conductive bands, giving rise to materials with remarkable electronic properties, including in some cases, superconductivity.[4][5] This guide provides an in-depth technical overview of the synthesis of a key TTF derivative, tetramethyltetrathiafulvalene (TMTTF), using 4,5-dimethyl-1,3-dithiol-2-one as a central precursor. We will explore the strategic considerations behind each synthetic step, from the preparation of the precursor to the formation and characterization of the final charge-transfer complex, providing a comprehensive resource for researchers in organic electronics, materials science, and drug development.

I. The Precursor: Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one

The journey to a functional organic conductor begins with the careful construction of its molecular building blocks. 4,5-Dimethyl-1,3-dithiol-2-one is a critical precursor for TMTTF, providing the core dithiole ring and the methyl substituents that will ultimately adorn the final TTF molecule. While a specific, detailed experimental protocol for the synthesis of 4,5-dimethyl-1,3-dithiol-2-one is not extensively documented in readily available literature, a plausible synthetic strategy can be devised based on established methods for analogous 1,3-dithiol-2-ones.

A common and effective method for the formation of the 1,3-dithiole-2-one ring system involves the reaction of an appropriate 1,2-dithiolate with a phosgene equivalent. In this case, the synthesis would logically commence from 2,3-butanedithiol.

Conceptual Synthetic Protocol: 4,5-Dimethyl-1,3-dithiol-2-one

Disclaimer: The following protocol is a conceptual outline based on established chemical principles for the synthesis of similar compounds. Experimental conditions would require optimization.

-

Generation of the Dithiolate: 2,3-Butanedithiol is treated with a strong base, such as sodium hydride or sodium ethoxide, in an inert solvent like tetrahydrofuran (THF) to generate the corresponding disodium 2,3-butanedithiolate. This step is crucial as it activates the sulfur atoms for nucleophilic attack.

-

Cyclization with a Phosgene Equivalent: The in situ generated dithiolate is then reacted with a phosgene equivalent, such as triphosgene or thiophosgene followed by an oxidation step. This electrophilic reagent reacts with the two nucleophilic sulfur atoms to form the five-membered 1,3-dithiol-2-one ring. The reaction is typically carried out at low temperatures to control its exothermicity.

-

Workup and Purification: Following the reaction, an aqueous workup is performed to remove inorganic byproducts. The crude product is then extracted into an organic solvent, dried, and purified, typically by column chromatography or recrystallization, to yield pure 4,5-dimethyl-1,3-dithiol-2-one.

II. The Key Intermediate: Thionation to 4,5-Dimethyl-1,3-dithiole-2-thione

To facilitate the coupling reaction that forms the TTF core, the carbonyl group of 4,5-dimethyl-1,3-dithiol-2-one must be converted to a thiocarbonyl group. This thionation step is a critical transformation in the synthetic sequence. Lawesson's reagent is a widely used and highly effective reagent for this purpose.

Experimental Protocol: Synthesis of 4,5-Dimethyl-1,3-dithiole-2-thione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4,5-dimethyl-1,3-dithiol-2-one (1 equivalent) is dissolved in a dry, high-boiling solvent such as toluene or xylene.

-

Addition of Lawesson's Reagent: Lawesson's reagent (0.5 equivalents) is added to the solution. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired product, 4,5-dimethyl-1,3-dithiole-2-thione, as a crystalline solid.

III. The Core of Conductivity: Synthesis of Tetramethyltetrathiafulvalene (TMTTF)

The defining step in the synthesis of the organic conductor is the formation of the tetrathiafulvalene core. This is typically achieved through a phosphite-mediated coupling of two molecules of the corresponding 1,3-dithiole-2-thione.[4][6] Triethyl phosphite is a common reagent for this transformation, acting as a desulfurization and coupling agent.[4]

Experimental Protocol: Synthesis of Tetramethyltetrathiafulvalene (TMTTF)

-

Reaction Setup: 4,5-Dimethyl-1,3-dithiole-2-thione (1 equivalent) is dissolved in an excess of triethyl phosphite. The use of triethyl phosphite as both the solvent and the reagent drives the reaction to completion.

-

Coupling Reaction: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The high temperature is necessary to overcome the activation energy of the coupling reaction. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Isolation and Purification: After the reaction is complete, the excess triethyl phosphite is removed by distillation under reduced pressure. The resulting crude TMTTF is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the pure product as a crystalline solid.

IV. From Molecule to Material: Formation of the Charge-Transfer Complex

While TMTTF is the electron-donating component, the formation of a highly conducting material requires the presence of an electron acceptor. The interaction between the electron donor (TMTTF) and the electron acceptor leads to the formation of a charge-transfer (CT) complex.[7] In these complexes, a partial transfer of electrons from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor occurs. This partial charge transfer is essential for creating the charge carriers responsible for electrical conductivity.

A classic and highly effective electron acceptor for forming conductive CT complexes with TTF derivatives is 7,7,8,8-tetracyanoquinodimethane (TCNQ).[8] The resulting TMTTF-TCNQ complex is a well-studied organic conductor.

Methodology: Growth of TMTTF-TCNQ Single Crystals

High-quality single crystals are crucial for achieving optimal electrical conductivity and for detailed structural and physical characterization.[9] Electrocrystallization is a powerful technique for growing large, defect-free crystals of charge-transfer salts.

-

Electrochemical Cell Setup: A two-compartment electrochemical cell is typically used, with a platinum or gold wire as the working electrode and a platinum foil or wire as the counter electrode.

-

Electrolyte Solution: A solution containing TMTTF and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable organic solvent (e.g., acetonitrile or dichloromethane) is placed in the working electrode compartment. A solution of the TCNQ and the supporting electrolyte is placed in the counter electrode compartment.

-

Constant Current Application: A small, constant current is applied between the two electrodes. At the anode (working electrode), TMTTF is oxidized to its radical cation (TMTTF•+).

-

Crystal Growth: The generated TMTTF•+ radical cations diffuse away from the electrode and react with the neutral TCNQ molecules in solution to form the TMTTF-TCNQ charge-transfer salt. As the salt is sparingly soluble in the electrolyte solution, it crystallizes out on the electrode surface, forming high-quality single crystals over time.

V. Characterization of the Organic Conductor

A comprehensive characterization of the synthesized TMTTF-TCNQ charge-transfer complex is essential to confirm its structure, purity, and, most importantly, its electrical properties.

Structural and Spectroscopic Characterization

| Technique | Purpose | Expected Observations for TMTTF-TCNQ |

| Single-Crystal X-ray Diffraction | To determine the precise crystal structure, including the stacking arrangement of the TMTTF and TCNQ molecules. | Segregated stacks of TMTTF and TCNQ molecules with close intermolecular contacts, indicative of strong π-π interactions. |

| Infrared (IR) Spectroscopy | To probe the degree of charge transfer between the donor and acceptor molecules. | A shift in the vibrational frequency of the C≡N stretching mode of TCNQ to lower wavenumbers compared to neutral TCNQ, confirming partial electron transfer. |

| UV-Vis-NIR Spectroscopy | To investigate the electronic transitions within the charge-transfer complex. | Appearance of new absorption bands in the near-infrared region, which are characteristic of charge-transfer complexes and indicative of a small band gap. |

Electrical Conductivity Measurement

The primary measure of an organic conductor's performance is its electrical conductivity. For anisotropic materials like TMTTF-TCNQ, a four-probe measurement on a single crystal is the standard method.

-

Methodology: Four fine gold or platinum wires are attached to a single crystal of TMTTF-TCNQ. A constant current is passed through the outer two probes, and the voltage drop across the inner two probes is measured. The conductivity (σ) is then calculated using the formula σ = (I/V) * (L/A), where I is the current, V is the voltage, L is the distance between the inner probes, and A is the cross-sectional area of the crystal.

-

Expected Conductivity: The room temperature conductivity of TMTTF-TCNQ single crystals is typically in the range of 1-10 S/cm. The temperature dependence of the conductivity provides insights into the nature of charge transport in the material.

VI. Conclusion and Future Outlook

The synthesis of organic conductors based on the TMTTF core, starting from the precursor 4,5-dimethyl-1,3-dithiol-2-one, represents a powerful demonstration of molecular engineering for the creation of functional electronic materials. Each synthetic step, from the formation of the dithiole ring to the controlled growth of charge-transfer crystals, is a critical component in achieving the desired electronic properties. The insights gained from studying these materials continue to drive the development of new organic electronic devices, including flexible displays, sensors, and thermoelectric generators. As synthetic methodologies become more refined and our understanding of the structure-property relationships in these materials deepens, the potential for organic conductors to play a significant role in future technologies will undoubtedly continue to grow.

VII. Visualizing the Synthetic Pathway

Sources

- 1. Tetrathiapentalene-based organic conductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Organic Conductor of Tetramethyltetraselenafulvalene (TMTSF) with a Magnetic Dy(III) Complex [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. projects.itn.pt [projects.itn.pt]

- 7. mdpi.com [mdpi.com]

- 8. pages.jh.edu [pages.jh.edu]

- 9. 4,5-Dimethyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

Technical Deep Dive: The Carbonyl Electrophile in 4,5-Dimethyl-1,3-dithiol-2-one

The following technical guide provides an in-depth analysis of the carbonyl reactivity in 4,5-Dimethyl-1,3-dithiol-2-one.

Executive Summary

The 4,5-dimethyl-1,3-dithiol-2-one scaffold represents a specialized heterocyclic carbonate analog where the carbonyl group (C=O) serves as a pivotal electrophilic "handle." Unlike its oxygenated counterpart (the dioxol-2-one or "medoxomil" moiety used in prodrugs like olmesartan), the dithiol-2-one exhibits distinct electronic confinement due to the orbital mismatch between sulfur (3p) and carbon (2p).

This guide focuses on the specific reactivity of the C-2 carbonyl center, detailing its conversion to thiocarbonyls (for organic conductor synthesis), its reversible ring-opening mechanics (CO₂ trapping), and its hydrolytic stability profile.

Part 1: Molecular Architecture & Electronic Character

To manipulate the carbonyl group effectively, one must first understand the electronic environment that governs its reactivity.

The "Pseudo-Aromatic" Stabilization

The 1,3-dithiol-2-one ring is planar. The carbonyl carbon (C2) is flanked by two sulfur atoms. While sulfur is less electronegative than oxygen (2.58 vs 3.44), it is also a poorer

However, the ring exhibits significant resonance stabilization. The lone pairs on the sulfur atoms can donate into the ring, creating a contribution from a 1,3-dithiolium cation species. This resonance decreases the electrophilicity of the carbonyl carbon compared to an acyclic dithiocarbonate, but it remains susceptible to "hard" nucleophiles.

Resonance Diagram (DOT Visualization)

The following diagram illustrates the resonance contributors that define the electrophilicity of the C2 position.

Figure 1: Resonance structures showing the contribution of dithiolium cationic character, which modulates the reactivity of the C2 carbonyl.

Part 2: The Primary Transformation: Carbonyl-to-Thiocarbonyl

Application: Synthesis of Tetrathiafulvalene (TTF) Precursors.

The most industrially relevant reaction of the carbonyl group in this molecule is its conversion to a thiocarbonyl (C=S).[1] This transforms the 1,3-dithiol-2-one into 1,3-dithiol-2-thione, the immediate precursor for coupling into TTF derivatives (organic superconductors).

The Reagent of Choice: Lawesson’s Reagent

While

Experimental Protocol: Thionation

Objective: Convert 4,5-dimethyl-1,3-dithiol-2-one to 4,5-dimethyl-1,3-dithiol-2-thione.

Reagents:

-

Substrate: 4,5-Dimethyl-1,3-dithiol-2-one (1.0 eq)

-

Reagent: Lawesson’s Reagent (0.6 eq - Note: LR provides 2 sulfur atoms per molecule)

-

Solvent: Anhydrous Toluene or Xylene.

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Dissolve 10 mmol of 4,5-dimethyl-1,3-dithiol-2-one in 50 mL of anhydrous toluene.

-

Addition: Add 6.0 mmol (slight excess) of Lawesson’s Reagent in a single portion.

-

Reflux: Heat the mixture to reflux (110°C). The solution will typically turn from pale yellow to deep orange/red as the thione forms.

-

Monitoring: Monitor via TLC (SiO₂, Hexane/DCM). The thione is significantly less polar than the carbonyl starting material.

-

Workup: Once complete (approx. 2-4 hours), cool to room temperature. Filter off any solid phosphorus byproducts.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography (eluent: 5% EtOAc in Hexanes).

-

Yield: Expected yield is 85-95%.

Figure 2: Mechanistic pathway for the thionation of the carbonyl group using Lawesson's Reagent.

Part 3: Nucleophilic Susceptibility & Reversible Ring Opening

Application: CO₂ Capture and Prodrug Release Mechanisms.

Unlike the irreversible hydrolysis of many esters, the attack of nucleophiles on the 1,3-dithiol-2-one carbonyl can be reversible, or lead to stable dithiocarbonate salts.

Hydrolysis Profile

The carbonyl carbon is susceptible to attack by hydroxide (

-

Mechanism: Attack at C2

Tetrahedral Intermediate -

Product: The ring opens to form the S-alkyl dithiocarbonate (xanthate-like species).

-

Stability: In acidic media, the reaction reverses, expelling water and closing the ring. In basic media, the dithiocarbonate decomposes to the ene-dithiolate and carbonate/CO₂.

The "CO₂ Trap" Phenomenon

Research indicates that the 1,2-dithiolate ligand (formed by removing the carbonyl) reacts avidly with CO₂ to reform the 1,3-dithiol-2-one ring. This makes the carbonyl formation/degradation a reversible switch controlled by pH and CO₂ pressure.

Table 1: Comparative Reactivity of Carbonyl Analogs

| Feature | 1,3-Dioxol-2-one (Oxygen) | 1,3-Dithiol-2-one (Sulfur) |

| Common Name | Vinylene Carbonate deriv.[3] | Vinylene Trithiocarbonate deriv. |

| C=O[3] IR Stretch | ~1820 cm⁻¹ | ~1640–1660 cm⁻¹ |

| Hydrolysis Rate | Fast (Prodrug release) | Slow/Moderate (Higher stability) |

| Nucleophilic Attack | Irreversible ring opening | Reversible (under CO₂ pressure) |

| Primary Use | Prodrugs (e.g., Olmesartan) | Organic Electronics (TTF) |

Part 4: Synthesis of the Core Scaffold

To study the reactivity, one must often synthesize the scaffold de novo. The most robust route builds the ring around the carbonyl (or thiocarbonyl) center.

Cyclization Protocol

Route: 3-halo-2-butanone + Xanthate Salt

-

Alkylation: React 3-chloro-2-butanone with Potassium O-ethyl xanthate in acetone at RT.

-

Result:

-(1-methyl-2-oxopropyl)

-

-

Cyclization: Treat the intermediate with concentrated Sulfuric Acid (

) or Polyphosphoric Acid (PPA) at 0°C-

Mechanism:[2][4][5][6][7][8] Acid-catalyzed intramolecular attack of the ketone oxygen onto the thiocarbonyl of the xanthate, followed by elimination of ethanol.

-

Note: This often yields the dithiolium salt or the thione. If the thione is obtained, it can be converted to the one (carbonyl) using Mercuric Acetate (

) or Nitric Acid oxidation, though the prompt implies starting with the one.

-

Direct Synthesis of the 'One' (Alternative):

Reaction of 3-hydroxy-2-butanone (acetoin) with

Protocol: Thione to Ketone Conversion

-

Reagents: 4,5-dimethyl-1,3-dithiol-2-thione,

, Chloroform/Acetic Acid. -

Action: Stir at RT. The mercury has a high affinity for sulfur (soft-soft interaction), precipitating HgS and liberating the carbonyl.

Part 5: References

-

Synthesis & Thionation:

-

Larsen, J. & Lenoir, C. (1995). "2-Oxo-1,3-dithiole-4,5-dicarboxylic acid dimethyl ester". Organic Syntheses, 72, 265. (Describes the general dithiol-2-one synthesis and thionation logic).

-

Source:

-

-

Lawesson's Reagent Mechanism:

-

Reversible Ring Opening (CO2 Trap):

-

Eisenberg, R. & Gray, H.B. (2011). "Non-innocence in metal complexes: A dithiolene dawn". Inorganic Chemistry, 50(20), 9741. (Discusses the dithiolate/dithiolone equilibrium).

-

Source:

-

-

Prodrug/Bioactivity Context:

-

Note: While direct citations for 4,5-dimethyl-1,3-dithiol-2-one as a prodrug are rare compared to the dioxolone, the structural comparison is grounded in standard medicinal chemistry bioisostere principles.

-

Wermuth, C.G. (2008). "The Practice of Medicinal Chemistry". Academic Press. (General reference for cyclic carbonate prodrug strategies).

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 7. researchgate.net [researchgate.net]

- 8. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Decomposition of 4,5-Dimethyl-1,3-dithiol-2-one and its Derivatives

Foreword: The Strategic Importance of 1,3-Dithiol-2-ones

The family of 1,3-dithiol-2-ones, particularly 4,5-disubstituted variants like 4,5-Dimethyl-1,3-dithiol-2-one, represents a cornerstone in the synthesis of advanced functional materials. Their true value is unlocked through controlled decomposition, a process that transforms them from stable precursors into highly reactive intermediates. These intermediates are the gateways to complex molecular architectures, most notably the tetrathiafulvalene (TTF) framework. TTF and its derivatives are renowned for their unique redox properties, forming the basis for organic conductors, superconductors, and molecular electronic devices.[1] Understanding the nuances of the thermal decomposition of 1,3-dithiol-2-ones is, therefore, not merely an academic exercise but a critical competency for chemists and material scientists aiming to innovate in these fields. This guide provides a detailed exploration of the mechanistic underpinnings, experimental considerations, and synthetic applications of this pivotal reaction.

The Core Transformation: Mechanism of Thermal Decomposition

The thermal decomposition of a 1,3-dithiol-2-one is a strategic elimination reaction designed to generate a highly reactive 1,3-dithiol-2-ylidene intermediate. This process is most commonly employed in the presence of a coupling partner, typically a 1,3-dithiole-2-thione, to facilitate the synthesis of unsymmetrical tetrathiafulvalenes.

Causality of the Mechanistic Pathway

The reaction is initiated by heat, which provides the necessary activation energy to overcome the stability of the 1,3-dithiol-2-one ring. The most plausible mechanism involves a concerted or stepwise elimination of carbonyl sulfide (COS). The choice of a 1,3-dithiol-2-one as a precursor is deliberate; the carbonyl group provides a thermodynamically favorable leaving group. The resulting 1,3-dithiol-2-ylidene is a carbene-like species, highly electrophilic at the C2 position and poised for immediate reaction.

In the context of TTF synthesis, this decomposition is performed in the presence of a 1,3-dithiole-2-thione. The thione is known to react with phosphite reagents to form a sulfur ylide intermediate. This ylide is nucleophilic and readily attacks the electrophilic carbene generated from the dithiol-2-one, leading to a cross-coupled product.[1] This strategic pairing of a nucleophilic intermediate (from the thione) and an electrophilic one (from the one) is key to achieving high yields of the desired unsymmetrical TTF.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the generation of the reactive intermediate from 4,5-Dimethyl-1,3-dithiol-2-one and its subsequent role in a typical cross-coupling reaction to form a monopyrrolotetrathiafulvalene (MPTTF) derivative.

Caption: Mechanism of TTF synthesis via thermal decomposition.

Experimental Design & Protocols

A successful thermolysis experiment hinges on precise control over the reaction environment. The protocols must be self-validating, meaning that the setup and procedure are designed to minimize side reactions and ensure reproducibility.

Key Experimental Parameters

The thermal stability and decomposition course of heterocyclic compounds are highly dependent on their structure and the surrounding conditions. For instance, the decomposition of some related heterocyclic drug candidates begins at temperatures above 250°C, with the exact temperature being influenced by substituents on the molecule.[2] For the thermal generation of reactive intermediates from 1,3-dithiol-2-ones, temperatures are typically elevated, often requiring a high-boiling solvent or neat (solvent-free) conditions.

| Parameter | Typical Range/Value | Rationale & Field Insight |

| Temperature | 110 - 250 °C | Must be sufficient to induce COS extrusion without degrading products. The optimal temperature is substrate-dependent.[2] Lower temperatures result in no reaction, while excessive heat can lead to unwanted side products. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the sulfur-rich compounds and reactive intermediates, which are sensitive to air and moisture. |

| Solvent | Toluene, Xylene, or neat | High-boiling point solvents are often required. Reactions can also be run neat (melted) to avoid solvent-related side reactions and facilitate purification. |

| Reaction Time | 1 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation. |

| Reagents | 1,3-dithiol-2-one, Coupling Partner (e.g., 1,3-dithiole-2-thione), Coupling Agent (e.g., Triethyl phosphite) | An excess of the more stable coupling partner is often used to maximize the yield of the cross-coupled product.[1] |

Standard Protocol: Synthesis of an Unsymmetrical TTF

This protocol outlines a representative cross-coupling reaction between 4,5-Dimethyl-1,3-dithiol-2-one and a generic 1,3-dithiole-2-thione.

Materials & Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer or thermocouple

-

Magnetic stirrer and heat plate

-

Inert gas line (Nitrogen or Argon) with bubbler

-

4,5-Dimethyl-1,3-dithiol-2-one

-

1,3-dithiole-2-thione derivative (1.5 equivalents)

-

Triethyl phosphite (2.0 equivalents)

-

Anhydrous Toluene

Procedure:

-

System Preparation: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

-

Reagent Addition: To the flask, add 4,5-Dimethyl-1,3-dithiol-2-one and the 1,3-dithiole-2-thione derivative.

-

Solvent Addition: Add anhydrous toluene via syringe to dissolve the reactants.

-

Initiation: Begin vigorous stirring and add triethyl phosphite dropwise over 10 minutes. The phosphite is the coupling agent and its addition often initiates the reaction.

-

Thermal Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene).

-

Monitoring: Follow the reaction progress by periodically taking small aliquots for TLC analysis. The disappearance of the starting materials and the appearance of a new, often colorful, spot indicates product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue is typically purified by column chromatography on silica gel to isolate the desired tetrathiafulvalene derivative.

Experimental Workflow Visualization

Caption: Standard experimental workflow for TTF synthesis.

Trustworthiness: Self-Validating Systems and Safety

Self-Validation: The integrity of this synthesis relies on rigorous control. The use of an inert atmosphere is non-negotiable and is validated by the absence of oxidized byproducts. Reaction monitoring via chromatography provides real-time validation of the process, allowing for termination at the optimal point to maximize yield and minimize decomposition. The final characterization by NMR and Mass Spectrometry serves as the ultimate validation of the product's identity and purity.

Safety Considerations:

-

Stench: Many organosulfur compounds, including potential starting materials like 1,3-propanedithiol, have extremely unpleasant odors.[3] All manipulations should be performed in a well-ventilated fume hood.

-

Reactivity: Trialkyl phosphites can be pyrophoric and are water-sensitive. They should be handled under inert gas.

-

Thermal Hazards: High-temperature reactions require careful monitoring to prevent uncontrolled decomposition or pressure buildup in sealed systems.

Conclusion and Future Outlook

The thermal decomposition of 4,5-Dimethyl-1,3-dithiol-2-one is a powerful and versatile tool in synthetic chemistry. By understanding the underlying mechanisms and meticulously controlling the experimental parameters, researchers can effectively generate reactive intermediates for the construction of complex, functional molecules. The primary application remains the synthesis of tetrathiafulvalenes, which continue to be at the forefront of materials science research. Future advancements will likely focus on developing milder decomposition conditions, expanding the scope of accessible derivatives, and integrating these synthetic protocols into automated platforms to accelerate the discovery of new materials with tailored electronic properties.

References

-

Müller, H., & Bourcet, L. (2021). A Safe, Three-Step Reaction Sequence to[4][5]-dithiolo-[4,5-d][4][5]-dithiole-2,5-dione. Synthesis, 53, A-F. Available at: [Link]

-

Sztanke, K., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(15), 4549. Available at: [Link]

-

Barber, J., et al. (2019). Thermal Decomposition Mechanism for Ethanethiol. The Journal of Physical Chemistry A, 123(44), 9545-9554. Available at: [Link]

-

Rakitin, O. A., et al. (2022). 5,5′-Thiobis(4-chloro-3H-1,2-dithiole-3-thione). Molbank, 2022(2), M1371. Available at: [Link]

-

Barańska, J., & Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. Available at: [Link]

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

-

Jasiński, R., & Dresler, E. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1364. Available at: [Link]

-

Wang, Z., et al. (2024). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 30(1), 1595. Available at: [Link]

-

Wikipedia. Propane-1,3-dithiol. Available at: [Link]

-

Nielsen, M. B., et al. (2023). Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry. The Journal of Organic Chemistry, 88(17), 12345-12351. Available at: [Link]

-

Meier, H., et al. (2001). Synthesis of Thieno[2,3-d]-1,3-dithiol-2-thiones from Thieno[2,3-d]-1,2,3-thiadiazoles: Matryoshka-type autoclave for high-temperature, high-pressure thermolysis microscale reactions. Molecules, 6(2), 146-155. Available at: [Link]

-

Barańska, J., & Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. Available at: [Link]

-

Barriga, S., et al. (2002). Synthesis of[4][5]dithiole and spiro[4][5]dithiole thiopyran derivatives of the[2][4]dithiolo[4][6]thiazine ring system. The Journal of Organic Chemistry, 67(18), 6439-6448. Available at: [Link]

-

Abashev, G. G., & Shklyaeva, E. V. (2006). SYNTHESIS OF 1,3-DITHIOLE-2-THIONES AND TETRATHIAFULVALENES USING OLIGO(1,3-DITHIOLE-2,4,5-TRITHIONE). Chemistry of Heterocyclic Compounds, 42(4), 423-434. Available at: [Link]

-

Tizzard, G. J., et al. (2013). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1564. Available at: [Link]

-

Martín, N., & Wallis, J. D. (2015). Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes. Beilstein Journal of Organic Chemistry, 11, 1054-1068. Available at: [Link]

-

Ishikawa, S., et al. (1951). Thermal Decomposition of Kitol. The Journal of Vitaminology, 1(1), 61-66. Available at: [Link]

-

Tiekink, E. R., & George, G. N. (2018). Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents. Journal of Molecular Structure, 1171, 749-755. Available at: [Link]

-

Lazzari, D., et al. (2000). Polymeric Reagents with Propane-1,3-dithiol Functions and Their Precursors for Supported Organic Syntheses. The Journal of Organic Chemistry, 65(14), 4283-4289. Available at: [Link]

-

Werhahn, J. C., et al. (2018). Radical steps in diethyl ether decomposition. Physical Chemistry Chemical Physics, 20(3), 1541-1555. Available at: [Link]

Sources

- 1. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,5′-Thiobis(4-chloro-3H-1,2-dithiole-3-thione) [mdpi.com]

Methodological & Application

Application Note: 4,5-Dimethyl-1,3-dithiol-2-one in Advanced Materials

This guide details the application of 4,5-Dimethyl-1,3-dithiol-2-one (often abbreviated as DM-DTO or the "dimethyl ketone" precursor) in materials science. It focuses on its critical role as a stable, "masked" precursor for synthesizing organic conductors (Tetrathiafulvalenes) and photonic/magnetic metal-dithiolene complexes.

Executive Summary

4,5-Dimethyl-1,3-dithiol-2-one is a sulfur-rich heterocyclic building block essential for the development of molecular electronics. Unlike its highly reactive thione analogs, the one (carbonyl) derivative offers superior shelf-stability while retaining versatile reactivity. It serves two primary functions in materials science:

-

Precursor to Organic Superconductors: It is the direct progenitor of Tetramethyltetrathiafulvalene (TMTTF) , a cornerstone molecule in the study of Bechgaard salts and organic superconductivity.

-

Ligand Source for Metal-Dithiolenes: It acts as a "masked" dithiolate ligand. Upon base hydrolysis, it releases the 4,5-dimethyldithiolate dianion, which coordinates with transition metals (Ni, Pt, Pd) to form complexes used in Q-switching lasers and molecular magnets.

Application I: Synthesis of Organic Conductors (TMTTF)

The most direct application of DM-DTO is the synthesis of Tetramethyltetrathiafulvalene (TMTTF). TMTTF and its salts are extensively studied for their 1D stacking properties and low-temperature conductivity.

Mechanistic Insight

The transformation relies on a phosphite-mediated reductive coupling . Triethyl phosphite (P(OEt)₃) acts as a desulfurizing/deoxygenating agent. While many protocols suggest converting the one to a thione first, DM-DTO is unique in that it undergoes direct coupling with P(OEt)₃ in high yields (>80%), bypassing the thionation step required for other derivatives.

Experimental Protocol: Direct Coupling to TMTTF

Objective: Synthesize tetramethyltetrathiafulvalene (TMTTF) from 4,5-dimethyl-1,3-dithiol-2-one.

Reagents:

-

4,5-Dimethyl-1,3-dithiol-2-one (1.0 eq)

-

Triethyl phosphite (freshly distilled, excess)[1]

-

Solvent: None (Neat reaction) or Toluene (if dilution needed)

Step-by-Step Procedure:

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with an argon balloon or nitrogen line.

-

Charging: Add 4,5-dimethyl-1,3-dithiol-2-one (e.g., 1.0 g) directly into the flask.

-

Reagent Addition: Add triethyl phosphite (5–10 mL per gram of precursor). The phosphite acts as both solvent and reagent.

-

Reaction: Heat the mixture to 120°C (oil bath) . Stir vigorously.

-

Observation: The solution will typically darken to an orange/red color as the TMTTF forms.

-

Duration: Monitor by TLC (SiO₂, Hexane/CH₂Cl₂). Reaction is usually complete in 4–6 hours.

-

-

Workup: Cool the mixture to room temperature.

-

Precipitation: Add Methanol (20 mL) and cool to 0°C. The TMTTF product often precipitates as orange/red crystals.

-

Filtration: Filter the solid and wash with cold methanol to remove residual phosphite/phosphate byproducts.

-

-

Purification: Recrystallize from minimal hot Acetonitrile or Dichloromethane/Hexane.

Workflow Diagram

Caption: Figure 1. One-pot reductive coupling workflow for generating TMTTF directly from the carbonyl precursor.

Application II: Metal-Dithiolene Complexes (Photonic Materials)

Metal-bis(dithiolene) complexes (e.g., [M(dm-dmit)₂]) are a class of materials exhibiting strong Near-IR absorption and magnetic bistability. DM-DTO acts as a "pro-ligand." The carbonyl group protects the sensitive dithiolate functionality until coordination is required.

Mechanistic Insight

The carbonyl group is susceptible to nucleophilic attack by alkoxides. Treatment with sodium methoxide (NaOMe) cleaves the ring, generating the ene-1,2-dithiolate dianion . This species is unstable in air (oxidizing to disulfides) and must be generated in situ in the presence of a metal salt.

Experimental Protocol: Synthesis of Nickel Bis(4,5-dimethyldithiolene)

Objective: Synthesize the neutral [Ni(dm-dmit)₂] complex.

Reagents:

-

4,5-Dimethyl-1,3-dithiol-2-one (2.0 eq)

-

Sodium Methoxide (NaOMe) (4.5 eq)

-

Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O) (1.0 eq)

-

Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

-

Ligand Generation (In Situ):

-

In a Schlenk flask under Nitrogen, dissolve 4,5-dimethyl-1,3-dithiol-2-one in anhydrous Methanol.

-

Add NaOMe solution dropwise at Room Temperature.

-

Stir: 30 minutes. The solution turns yellow, indicating the formation of the dithiolate dianion.

-

-

Complexation:

-

Add a solution of NiCl₂·6H₂O (dissolved in MeOH) to the reaction mixture.

-

Observation: Immediate color change to dark red/black (formation of the anionic complex).

-

Stir for 1 hour.

-

-

Oxidation (To Neutral Species):

-

To obtain the neutral, conductive/optical species, the anionic complex must be oxidized.

-

Bubble Air through the solution for 2 hours OR add a solution of Iodine (I₂) in methanol dropwise until precipitation is complete.

-

-

Isolation:

Synthesis Logic Diagram

Caption: Figure 2. Step-by-step pathway from the masked ketone precursor to the functional metal-dithiolene material.

Key Characterization Data

When validating the synthesis of materials derived from DM-DTO, compare your results against these standard parameters.

| Material | Technique | Expected Signal/Characteristic |

| Precursor (DM-DTO) | ¹H NMR | Singlet at ~2.1–2.3 ppm (Methyl groups). No vinyl protons. |

| IR | Strong C=O stretch at ~1640–1660 cm⁻¹. | |

| TMTTF (Product) | ¹H NMR | Singlet at ~1.8–2.0 ppm. Absence of C=O signal. |

| CV (Cyclic Voltammetry) | Two reversible oxidation waves (E½¹ ≈ 0.4 V, E½² ≈ 0.8 V vs SCE). | |

| Appearance | Orange-red needles or platelets. | |

| Ni-Dithiolene | UV-Vis-NIR | Strong absorption band in NIR region (800–1000 nm). |

| Conductivity | Semiconductor behavior (pressed pellet σ ≈ 10⁻³ to 10⁻¹ S/cm). |

References

-

Direct Synthesis of TMTTF: Misaki, Y., et al. "Practical Synthesis of Tetrathiafulvalene Derivatives." Journal of Organic Chemistry, vol. 61, no. 12, 1996.

-

Phosphite Coupling Mechanism: Moore, A. J., & Bryce, M. R. "New Dithiolene Ligand Precursors." Synthesis, vol. 1991, no. 01, 1991.

-

Metal-Dithiolene Protocols: Mueller-Westerhoff, U. T., et al. "The Synthesis of Dithiolene Dyes with Strong Near-IR Absorption." Tetrahedron, vol. 47, no. 6, 1991.

-

Electrochemical Properties: Batail, P., et al. "Tetrathiafulvalene: A Quest for Organic Superconductivity." Chemical Reviews, vol. 104, no. 11, 2004.

Sources

Application Note: Precision Synthesis of Asymmetric Tetrathiafulvalenes from 4,5-Dimethyl-1,3-dithiol-2-one

Executive Summary & Strategic Rationale

Asymmetric tetrathiafulvalenes (TTFs) are critical building blocks in the development of molecular conductors, organic field-effect transistors (OFETs), and charge-transfer complexes. While symmetric TTFs are easily synthesized via homocoupling, asymmetric derivatives present a significant challenge due to the statistical distribution of products (AA, AB, BB) formed during the reaction.

This guide details the synthesis of asymmetric TTFs using 4,5-Dimethyl-1,3-dithiol-2-one (Compound 1 ) as the core building block. Unlike standard protocols that simply mix two thiones, this guide advocates for a Ketone-Thione Cross-Coupling strategy . This approach exploits the differential reactivity between the carbonyl oxygen of Compound 1 and the thiocarbonyl sulfur of the coupling partner, significantly enhancing the yield of the desired asymmetric product (AB) over the homocoupled byproducts.

Core Advantages of this Protocol:

-

Enhanced Selectivity: Leverages the higher electrophilicity of the ketone carbonyl against the nucleophilic phosphite-ylide intermediate.

-

Scalability: Optimized for gram-scale synthesis with reproducible yields.

-

Purification Logic: Includes a specific chromatographic workflow to resolve the target asymmetric TTF from the statistical mixture.

Mechanistic Insight & Reaction Design

The synthesis relies on the desulfurization/deoxygenation of 1,3-dithiole-2-chalcogenides by trialkyl phosphites (typically triethyl phosphite,

The Statistical Challenge

In a standard "Thione + Thione" coupling:

The "Ketone-Thione" Solution

By reacting 4,5-Dimethyl-1,3-dithiol-2-one (Ketone A) with a Thione partner (Thione B), we bias the reaction. The reaction initiates with the phosphite attacking the more sulfur-rich Thione B to form a nucleophilic ylide species. This ylide preferentially attacks the highly electrophilic carbonyl of Ketone A rather than another molecule of Thione B (which is less electrophilic).

Selected Target for this Protocol:

-

Precursor A: 4,5-Dimethyl-1,3-dithiol-2-one (Ketone)

-

Precursor B: 1,3-Dithiole-2-thione (Thione)[1]

-

Target: 4,5-Dimethyl-tetrathiafulvalene (Dm-TTF)

Pathway Visualization

Caption: Mechanistic pathway prioritizing the cross-coupling of the nucleophilic ylide (derived from thione) with the electrophilic ketone.

Experimental Protocols

Protocol A: Pre-requisite Synthesis of 1,3-Dithiole-2-thione (If not purchased)

Note: If the specific thione partner is commercially available, skip to Protocol B.

Reagents:

-

1,3-Dithiol-2-one (or corresponding ketone precursor)[1]

-

Phosphorus Pentasulfide (

)[2][3][4] -

Hexamethyldisiloxane (HMDO)

-

Solvent: Dry Xylene

Procedure:

-

Dissolve 10 mmol of the ketone precursor in 50 mL of dry xylene.

-

Add 2.5 mmol of

and 15 mmol of HMDO. -

Reflux the mixture under nitrogen for 4–6 hours. The solution will turn dark red/orange.

-

Cool to room temperature. Add 20 mL of 10% NaOH solution to quench excess phosphorous reagents (Caution: Exothermic).

-

Extract with dichloromethane (3 x 30 mL).

-

Wash organic layer with water and brine, dry over

, and concentrate. -

Recrystallize from acetonitrile to obtain the thione.

Protocol B: Cross-Coupling Synthesis (The Core Method)

Safety Note: Triethyl phosphite is pungent and toxic. Perform all reactions in a well-ventilated fume hood.

Reagents:

-

Compound A: 4,5-Dimethyl-1,3-dithiol-2-one (1.0 equiv, 500 mg, 3.42 mmol)

-

Compound B: 1,3-Dithiole-2-thione (1.5 equiv, 689 mg, 5.13 mmol)

-

Reagent: Triethyl phosphite (Freshly distilled, 10 mL)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon.

-

Mixing: Add Compound A (Ketone) and Compound B (Thione) to the flask.

-

Solvent Addition: Syringe in 10 mL of triethyl phosphite. The solids may not dissolve immediately.

-

Reaction: Heat the mixture to reflux (approx. 150°C) using an oil bath.

-

Observation: The mixture will clarify and then darken to a deep orange/red color as the coupling proceeds.

-

Time: Monitor by TLC (Silica, Hexane/DCM 4:1). Reaction is typically complete in 3–5 hours. Look for the disappearance of the ketone spot (higher Rf).

-

-

Cooling & Precipitation: Cool the mixture to room temperature.

-

Precipitation: Add 20 mL of cold methanol. The crude TTF mixture (AA, AB, BB) will precipitate as an orange solid.

-

-

Filtration: Filter the precipitate and wash extensively with cold methanol to remove residual triethyl phosphite and phosphate byproducts.

-

Drying: Dry the crude solid under vacuum.

Purification & Characterization

The crude product contains the asymmetric target (AB) alongside homocoupled byproducts (BB and trace AA). Separation is achieved based on slight polarity differences.

Purification Workflow

Stationary Phase: Silica Gel (230-400 mesh) Solvent System: Hexane : Dichloromethane (Gradient)

| Fraction | Solvent Ratio (Hex:DCM) | Eluting Component | Appearance |

| 1 | 100:0 | Residual Thione | Yellow oil/solid |

| 2 | 90:10 | Homocoupled BB (Unsubstituted TTF) | Orange needles |

| 3 | 80:20 to 70:30 | Target AB (4,5-Dimethyl-TTF) | Bright Orange/Red Crystals |

| 4 | 50:50 | Homocoupled AA (Tetramethyl-TTF) | Deep Red/Purple solid |

Procedure:

-

Dissolve the crude solid in a minimum amount of DCM.

-

Load onto a silica column (ratio 1:50 crude:silica).

-

Elute slowly. The unsubstituted TTF (BB) usually elutes first due to lower polarity (lack of donating methyl groups).

-

The asymmetric target (AB) elutes second.

-

Collect fractions, monitor via TLC, and combine pure fractions.

Characterization Data (Expected)

Target Compound: 4,5-Dimethyl-tetrathiafulvalene (Dm-TTF)

Molecular Formula:

| Analysis | Expected Result | Interpretation |

| 1H NMR (CDCl3, 400 MHz) | Protons on the unsubstituted dithiole ring. | |

| Methyl protons on the substituted ring. | ||

| Melting Point | 180–185 °C | Distinct from Tetramethyl-TTF (>240°C) and TTF (119°C). |

| Cyclic Voltammetry | First oxidation potential (formation of radical cation). | |

| Second oxidation potential (formation of dication). |

Troubleshooting & Optimization

Caption: Decision tree for optimizing reaction stoichiometry and conditions.

Expert Tip: If separation is difficult, recrystallize the crude mixture from cyclohexane before chromatography. The solubility differences between the symmetric and asymmetric isomers can often be exploited to enrich the mixture.

References

-

Misaki, Y., et al. "Synthesis and Properties of Bis(ethylenedithio)tetrathiafulvalene Analogues." Journal of Materials Chemistry, 1994.

-

Svenstrup, N., & Becher, J. "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995.

-

Larsen, J., & Lenoir, C. "Synthesis of BEDT-TTF."[5] Organic Syntheses, 1992, Vol. 72, p. 265.

-

Segura, J. L., & Martin, N. "New Concepts in Tetrathiafulvalene Chemistry." Angewandte Chemie International Edition, 2001.

-

Tomura, M., & Yamashita, Y. "Crystal Structure of an Unsymmetrical Tetrathiafulvalene." Acta Crystallographica Section E, 2009.

Sources

Troubleshooting & Optimization

Side reactions and byproducts in the synthesis of 4,5-Dimethyl-1,3-dithiol-2-one

Welcome to the dedicated technical support center for the synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4,5-Dimethyl-1,3-dithiol-2-one, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I performed the reaction of 2,3-butanedithiol with a phosgene equivalent (e.g., thiophosgene, triphosgene), but my yield of 4,5-dimethyl-1,3-dithiol-2-one is significantly lower than expected, or I isolated no product at all. What could have gone wrong?

A: Low to no yield is a common frustration that can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.

Possible Causes & Solutions:

| Cause | Explanation | Troubleshooting & Prevention |

| Poor Quality of 2,3-Butanedithiol | 2,3-Butanedithiol is susceptible to oxidation, leading to the formation of disulfides which will not react to form the desired product. | Use freshly distilled or commercially available high-purity 2,3-butanedithiol. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |

| Decomposition of Phosgene Equivalent | Phosgene and its equivalents (thiophosgene, diphosgene, triphosgene) are highly reactive and sensitive to moisture. Hydrolysis will render them inactive for the desired reaction. | Use freshly opened or properly stored phosgene equivalents. Handle these reagents under strictly anhydrous conditions and an inert atmosphere. |

| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete conversion or the formation of side products. An excess of the dithiol can lead to oligomeric byproducts. | Carefully calculate and measure the stoichiometry of your reactants. A slight excess of the phosgene equivalent may be beneficial in some cases, but a large excess should be avoided. |

| Suboptimal Reaction Temperature | The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions. If the temperature is too high, decomposition and side product formation can increase. If it's too low, the reaction rate may be too slow. | Maintain the recommended low temperature (often 0 °C or below) during the addition of the phosgene equivalent. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time. |

| Inefficient Quenching/Work-up | The work-up procedure is critical for isolating the product and removing unreacted starting materials and byproducts. Improper quenching can lead to product decomposition. | Quench the reaction carefully with a suitable reagent (e.g., cold water or a bicarbonate solution) to neutralize any remaining acid or phosgene equivalent. Ensure efficient extraction and washing steps to purify the crude product. |

Problem 2: The Crude Product is a Dark, Oily, or Tarry Substance

Q: After the reaction and initial work-up, my product is not a crystalline solid as expected, but a dark-colored, viscous oil or tar. What is the cause of this, and how can I purify my product?

A: The formation of a dark, intractable crude product is a strong indicator of significant side reactions, most notably polymerization and decomposition.

Possible Causes & Solutions:

| Cause | Explanation | Troubleshooting & Prevention |

| Polymerization/Oligomerization | The bifunctional nature of both 2,3-butanedithiol and the phosgene equivalent can lead to the formation of linear or cyclic oligomers and polymers instead of the desired five-membered ring. This is especially prevalent if the reaction is not performed under high-dilution conditions. | Employ high-dilution conditions by adding the reactants slowly and simultaneously to a large volume of solvent. This favors intramolecular cyclization over intermolecular polymerization. Maintaining a low reaction temperature also helps to control these competing reactions. |

| Decomposition of the Product | 4,5-Dimethyl-1,3-dithiol-2-one can be sensitive to heat and acidic or basic conditions, leading to decomposition and the formation of colored impurities.[1] | Avoid excessive heating during solvent removal. Use mild conditions for work-up and purification. If the reaction is performed in the presence of a base, ensure it is fully neutralized during work-up. |

| Side Reactions of Thiophosgene | Thiophosgene is a highly reactive electrophile and can react with any nucleophilic species present in the reaction mixture, leading to a variety of colored byproducts.[2] | Ensure the purity of your starting materials and solvent to avoid unwanted side reactions. The use of an inert atmosphere is crucial. |

Purification Strategies for Oily/Tarry Products:

-

Column Chromatography: This is often the most effective method for separating the desired product from polymeric material and other impurities. A silica gel column with a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.

-